molecular formula C19H20N2O2 B3974694 1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE

1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE

Cat. No.: B3974694
M. Wt: 308.4 g/mol
InChI Key: DHVNBAVEJTXAHF-UHFFFAOYSA-N
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Description

1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(5,6-dimethylbenzimidazol-1-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-11-17-18(12-15(14)2)21(13-20-17)19(22)9-6-10-23-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVNBAVEJTXAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 5 and 6 positions of the benzodiazole ring. This can be achieved through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenoxybutanone Moiety: The final step involves the attachment of the phenoxybutanone moiety to the benzodiazole core. This can be done through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE can be compared with other similar compounds, such as:

    3-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPANEAMIDE: This compound has a similar benzodiazole core but differs in the attached functional groups.

    1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-AMINE: This compound also has a benzodiazole core with dimethyl groups but differs in the attached amine group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-4-PHENOXYBUTAN-1-ONE

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